2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid
CAS No.:
Cat. No.: VC17463207
Molecular Formula: C21H21NO6
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO6 |
|---|---|
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid |
| Standard InChI | InChI=1S/C21H21NO6/c1-27-20(25)10-11-22(12-19(23)24)21(26)28-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24) |
| Standard InChI Key | IKAUKECNYSMEDU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid, reflects its hierarchical structure:
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A 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino functionality.
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A 3-methoxy-3-oxopropyl side chain introduces steric and electronic modulation.
The planar fluorenyl system (r.m.s. deviation ≈ 0.028 Å) ensures π-π stacking interactions, while the conjugated carbonyl groups (N–C=O bond length: 1.359 Å) stabilize the molecular conformation through resonance .
Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₁NO₆ | |
| Molecular Weight | 383.4 g/mol | |
| Canonical SMILES | COC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| InChI Key | IKAUKECNYSMEDU-UHFFFAOYSA-N | |
| PubChem CID | 135394309 |
Synthesis and Characterization
Synthetic Routes
The synthesis involves sequential protection-deprotection strategies:
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Fmoc Protection: The amino group of the precursor is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) .
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Side Chain Modification: A methoxycarbonylpropyl group is introduced via Michael addition or alkylation, followed by esterification .
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Carboxylic Acid Activation: The terminal acetic acid is activated using carbodiimides (e.g., DCC) for subsequent coupling.
Characterization Techniques
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NMR Spectroscopy: ¹H and ¹³C NMR confirm the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and methoxy signals (δ 3.6–3.8 ppm).
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Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak at m/z 383.4 [M+H]⁺.
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HPLC Purity Analysis: Reverse-phase HPLC with UV detection (λ = 268 nm) ensures >95% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water (0.2 mg/mL at 25°C).
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Stability: Stable at -20°C under inert atmospheres but susceptible to piperidine-mediated β-elimination at room temperature .
Crystallographic Insights
While single-crystal data for this specific compound is unavailable, related Fmoc derivatives exhibit three-dimensional hydrogen-bonding networks (N–H⋯O and O–H⋯O) that stabilize crystalline lattices .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a building block in Fmoc-based SPPS due to:
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Orthogonal Deprotection: The Fmoc group is cleaved under mild basic conditions (20% piperidine/DMF) without affecting the methoxycarbonyl side chain .
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Side Chain Compatibility: The methoxycarbonylpropyl group resists nucleophilic attack during coupling steps .
Bioconjugation and Drug Delivery
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Prodrug Design: The carboxylic acid moiety facilitates conjugation to hydroxyl or amine groups in bioactive molecules.
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Polymer Functionalization: Used to modify PEG or PLGA matrices for controlled drug release .
Biological Relevance
Pharmacological Studies
Though direct biological data is limited, structurally analogous Fmoc-amino acids demonstrate:
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Antimicrobial Activity: Fmoc-phenylalanine derivatives inhibit Staphylococcus aureus growth (MIC = 8 µg/mL) .
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Enzyme Inhibition: Fmoc-leucine shows moderate activity against trypsin (IC₅₀ = 12 µM) .
Structural Biology Applications
The fluorenyl group’s fluorescence (λₑₓ = 265 nm, λₑₘ = 315 nm) aids in peptide tracking during purification.
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin Irritation | Use nitrile gloves and lab coats | |
| Eye Damage | Wear safety goggles | |
| Inhalation Risk | Handle in fume hood |
Disposal Guidelines
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Chemical Waste: Collect in approved containers for incineration.
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Spill Management: Absorb with vermiculite and neutralize with 5% acetic acid .
Comparative Analysis with Related Fmoc Derivatives
| Compound | Molecular Weight | Key Application | Stability in SPPS |
|---|---|---|---|
| Fmoc-Gly-OH | 297.3 g/mol | Peptide backbone elongation | High |
| 2-[3-(Fmoc-amino)tetrahydropyran-3-yl]acetic acid | 381.4 g/mol | Cyclic peptide design | Moderate |
| Target Compound | 383.4 g/mol | Side chain-functionalized peptides | High |
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